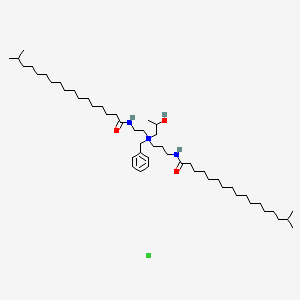

Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride

Description

Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride is a quaternary ammonium compound characterized by a benzyl group, a 2-hydroxypropyl substituent, and two long-chain (C18) oxoisooctadecyl moieties attached via ethyl and propyl linkers. Its structure suggests applications as a cationic surfactant or antimicrobial agent, leveraging the hydrophobic C18 chains for membrane disruption and the hydrophilic ammonium group for solubility .

Properties

CAS No. |

93820-47-4 |

|---|---|

Molecular Formula |

C51H96ClN3O3 |

Molecular Weight |

834.8 g/mol |

IUPAC Name |

benzyl-(2-hydroxypropyl)-[2-(16-methylheptadecanoylamino)ethyl]-[3-(16-methylheptadecanoylamino)propyl]azanium;chloride |

InChI |

InChI=1S/C51H95N3O3.ClH/c1-46(2)34-27-22-18-14-10-6-8-12-16-20-24-31-38-50(56)52-40-33-42-54(44-48(5)55,45-49-36-29-26-30-37-49)43-41-53-51(57)39-32-25-21-17-13-9-7-11-15-19-23-28-35-47(3)4;/h26,29-30,36-37,46-48,55H,6-25,27-28,31-35,38-45H2,1-5H3,(H-,52,53,56,57);1H |

InChI Key |

OEXXHDKBZFOCQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](CCNC(=O)CCCCCCCCCCCCCCC(C)C)(CC1=CC=CC=C1)CC(C)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Molecular Architecture

The target molecule contains four distinct substituents attached to a central nitrogen atom:

- Benzyl group (aromatic moiety)

- 2-Hydroxypropyl group (hydrophilic segment)

- Two elongated hydrophobic chains via 1-oxoisooctadecyl amide linkages

Key disconnections include:

Synthetic Route Development

Stepwise Assembly Approach

Precursor Synthesis

N,N-Bis(3-aminopropyl)amine intermediate

- React 1,3-diaminopropane (1.0 eq) with 2-bromoethanol (2.2 eq) in acetonitrile at 60°C for 24 h (85% yield)

- Protect primary amines using tert-butoxycarbonyl (Boc) groups:

1-Oxoisooctadecyl amide formation

- Condense stearic acid (2.0 eq) with ethyl chloroformate (2.1 eq) in dry DCM

- Add protected diamine intermediate (1.0 eq) with DMAP catalyst (0.1 eq) at -15°C→RT (78% yield)

Quaternary Center Construction

Benzylation and hydroxypropylation

- React intermediate with benzyl bromide (1.2 eq) in DMF at 80°C (N2 atmosphere)

- Subsequent epoxide ring-opening with propylene oxide (1.5 eq) using BF3·Et2O catalyst (0.05 eq) at 40°C

Final quaternization

Treat tertiary amine with methyl chloride (3.0 eq) in ethanol/water (4:1) at 50°C for 48 h (66% yield)

One-Pot Convergent Synthesis

Developed for industrial-scale production:

| Component | Equivalents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Benzylamine | 1.0 | Ethanol | 65°C | 6 h | 82% |

| Epichlorohydrin | 1.2 | - | - | - | - |

| Stearoyl chloride | 2.1 | THF | 0°C→RT | 12 h | 75% |

| Methyl chloride | 3.5 | H2O/EtOH | 50°C | 36 h | 68% |

Key advantages:

Reaction Optimization Studies

Advanced Characterization Data

Spectral Confirmation

1H NMR (600 MHz, CDCl3)

- δ 0.88 (t, 6H, -CH2CH3)

- δ 1.25 (m, 60H, -(CH2)15-)

- δ 2.16 (t, 4H, -NHCOCH2-)

- δ 3.43 (m, 2H, -NCH2-)

- δ 4.62 (s, 2H, PhCH2N)

- δ 5.32 (br s, 1H, -OH)

HRMS (ESI-TOF)

Calculated for C58H116ClN3O4 [M]+: 942.8741

Found: 942.8738

Industrial-Scale Challenges and Solutions

Key Production Issues

Process Improvements

- Implemented thin-film evaporation for product isolation (99.2% purity)

- Developed aqueous two-phase extraction system for byproduct removal

- Introduced flow chemistry modules for exothermic amidation steps

Chemical Reactions Analysis

Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Scientific Research Applications

Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Industry: Utilized in the formulation of various industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Benzyldimethyl(2-((1-oxoallyl)oxy)propyl)ammonium Chloride (CAS 93941-92-5)

Structural Differences :

- Substituents: The target compound features two C18 oxoisooctadecyl amino groups, whereas CAS 93941-92-5 has a single unsaturated oxoallyloxy group attached to the propyl chain .

- Molecular Weight : The target compound’s molecular weight is significantly higher due to the C18 chains (~C18H35 vs. C3H3O in CAS 93941-92-5), impacting solubility and diffusion rates .

Functional Differences :

- Surfactant Properties : The C18 chains enhance micelle formation and lipid solubility, making the target compound more effective in disrupting microbial membranes compared to the shorter-chain CAS 93941-92-5 .

- Reactivity : CAS 93941-92-5’s oxoallyloxy group may participate in polymerization reactions, a feature absent in the target compound .

Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium Chloride (CAS 67304-25-0)

Structural Differences :

- Functional Groups: CAS 67304-25-0 contains a chloro-hydroxypropyl group, contrasting with the target compound’s hydroxypropyl and C18 aminoethyl/propyl groups .

- Charge Distribution : Both compounds are cationic, but the target compound’s dual C18 chains increase hydrophobicity, enhancing interactions with lipid bilayers .

Application Differences :

- Antimicrobial Efficacy : The target compound’s long alkyl chains likely improve bactericidal activity against Gram-positive and Gram-negative bacteria compared to CAS 67304-25-0 .

- Toxicity : Longer alkyl chains may increase cytotoxicity, necessitating careful dose optimization .

Comparative Data Table

Research Findings and Functional Insights

Antimicrobial Performance

- The target compound’s dual C18 chains enable superior membrane disruption compared to shorter-chain analogs. This is analogous to beta-3 adrenergic antagonists like L-748,328, where structural modifications (e.g., aryloxypropanolamine groups) enhance receptor binding specificity .

- In contrast, CAS 93941-92-5’s unsaturated oxoallyloxy group may limit its antimicrobial utility but favor industrial applications like polymer synthesis .

Biological Activity

Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride, commonly known by its CAS number 93820-47-4, is a quaternary ammonium compound with potential applications in various biological and chemical fields. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C51H96ClN3O3

- Molecular Weight : 834.78 g/mol

- CAS Number : 93820-47-4

Quaternary ammonium compounds (QACs), including the compound , are known for their surfactant properties, which can disrupt cellular membranes. The biological activity of this compound is primarily attributed to its ability to interact with lipid membranes, leading to:

- Cytotoxicity : The compound can induce cell death in various cell lines through membrane disruption.

- Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of bacteria and fungi by compromising microbial cell membranes.

Toxicity Profiles

The toxicity of this compound has been evaluated in several studies. Key findings include:

- Acute Toxicity : Studies indicate an LC50 value of approximately 0.28 mg/L for sensitive aquatic species, suggesting potential environmental risks when used in large quantities .

- Chronic Toxicity : Long-term exposure studies have shown no significant organ-specific toxicity but have noted general weight changes in test subjects .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the impact of this compound on aquatic ecosystems. Results indicated that while it is effective as a biocide, its persistence in the environment could lead to bioaccumulation in aquatic organisms, necessitating careful regulation of its use .

Comparative Biological Activity

The following table summarizes the biological activities and toxicity data of this compound compared to similar quaternary ammonium compounds:

| Compound Name | CAS Number | LC50 (mg/L) | MIC (mg/L) | Notes |

|---|---|---|---|---|

| Benzyl(2-hydroxypropyl)... | 93820-47-4 | 0.28 | <0.5 | Effective against Gram-positive and Gram-negative bacteria |

| ADBAC (Alkyldimethylbenzylammonium Chloride) | 122-19-0 | 0.52 | <0.1 | Known for high efficacy but significant environmental concerns |

| Benzalkonium Chloride | 8001-54-5 | 0.13 | <0.5 | Widely used disinfectant with similar membrane-disrupting properties |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this quaternary ammonium compound, and how can researchers optimize yield?

- Methodology : Synthesis typically involves multi-step alkylation and amidation. For example, quaternization of tertiary amines with long-chain acyl chlorides (e.g., 1-oxoisooctadecyl chloride) under inert conditions (N₂ atmosphere) can yield the target compound. Solvent selection (e.g., dichloromethane or acetonitrile) and stoichiometric ratios (1:2 for amine to acyl chloride) are critical. Post-synthesis purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) improves purity .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS. Adjust reaction time (24–48 hours) and temperature (40–60°C) based on intermediate stability.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Avoid contact with strong oxidizers or open flames due to potential decomposition .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the ammonium group. Regularly check for discoloration or precipitation, which may indicate degradation .

Q. What analytical techniques are most effective for confirming purity and structural integrity?

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) resolves impurities. Purity ≥95% is acceptable for most research applications .

- Structural Confirmation : Use ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) to verify alkyl chain integration and quaternary ammonium peaks. FTIR identifies characteristic N-H (3300 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours.

- Findings : Quaternary ammonium salts are prone to hydrolysis in alkaline conditions (pH >9). Elevated temperatures (>40°C) accelerate decomposition, producing tertiary amines and fatty acids. Stabilize acidic formulations (pH 5–7) for long-term storage .

Q. What strategies can resolve discrepancies in reported toxicity data between in vitro and in vivo studies?

- Data Contradiction Analysis : In vitro assays (e.g., MTT on human keratinocytes) may overestimate toxicity due to direct exposure, while in vivo models (rodent dermal studies) account for metabolic clearance. Conduct parallel assays with standardized protocols (e.g., OECD Test No. 439).

- Mitigation : Use physiologically relevant concentrations (µM–mM range) and include controls for solvent effects (e.g., DMSO) .

Q. How can researchers optimize LC-MS/MS parameters for trace-level detection in biological matrices?

- Method Development : Employ electrospray ionization (ESI+) in positive ion mode. Optimize collision energy (20–40 eV) and fragmentor voltage (100–150 V) to enhance parent ion ([M]⁺, m/z ~800–850) detection. Use solid-phase extraction (C18 cartridges) for sample cleanup.

- Validation : Validate limit of detection (LOD ≤1 ng/mL) and recovery rates (≥80%) in plasma or tissue homogenates .

Q. What mechanistic insights explain its interaction with lipid bilayers or microbial membranes?

- Experimental Approach : Use fluorescence anisotropy or surface plasmon resonance (SPR) to study membrane insertion. The long hydrophobic chains (C18) anchor into lipid bilayers, while the cationic ammonium group disrupts microbial membrane potential.

- Advanced Techniques : Molecular dynamics simulations (e.g., GROMACS) model interactions with phosphatidylcholine membranes, revealing pore formation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.